molecular formula C11H9ClN2O B2380635 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde CAS No. 1247173-31-4

4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde

Cat. No.: B2380635
CAS No.: 1247173-31-4
M. Wt: 220.66
InChI Key: ZTDCXXRIVARRJV-UHFFFAOYSA-N
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Description

4-(4-Chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a chemical compound with the molecular formula C11H9ClN2O and a monoisotopic mass of 220.04034 Da . Its structure features a benzaldehyde ring substituted with a 4-chloropyrazole moiety at the 1-position and a methyl group at the 2-position, making it a valuable heteroaromatic building block in organic synthesis and medicinal chemistry research . The aldehyde functional group is a key reactive site, allowing for further derivatization through condensation or nucleophilic addition reactions to create novel molecular libraries. While specific biological data is not available, compounds with this scaffold are frequently explored in the development of pharmaceutical and agrochemical agents due to the prevalence of the pyrazole pharmacophore . Researchers can utilize this compound as a precursor for synthesizing more complex molecules, such as Schiff bases or fused heterocycles. As a solid, it should be stored sealed in a dry environment . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chloropyrazol-1-yl)-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-4-11(3-2-9(8)7-15)14-6-10(12)5-13-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDCXXRIVARRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(C=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247173-31-4
Record name 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde
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Preparation Methods

Reaction Design

  • Substrate Preparation :

    • 4-Bromo-2-methylbenzaldehyde : Synthesized via bromination of 2-methylbenzaldehyde using N-bromosuccinimide (NBS) under radical conditions.
    • 4-Chloro-1H-pyrazole-1-boronic acid pinacol ester : Prepared by treating 4-chloro-1H-pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst.
  • Coupling Conditions :

    • Catalyst: Pd(OAc)₂ (0.6–0.8 mol%) with triphenylphosphine (PPh₃) as a ligand.
    • Base: Potassium carbonate (K₂CO₃) in a biphasic solvent system (acetonitrile:water, 50:50 v/v).
    • Temperature: Reflux at 80°C for 12–24 hours under nitrogen atmosphere.
  • Mechanistic Insights :
    Oxidative addition of the aryl bromide to palladium(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic ester. Reductive elimination yields the coupled product.

Optimization and Yield

Parameter Optimal Value Impact on Yield
Pd Loading 0.7 mol% Maximizes turnover while minimizing residual Pd
Solvent Ratio 1:1 acetonitrile:H₂O Enhances phase separation for easy isolation
Reaction Time 18 hours Balances conversion and decomposition
Yield 78–85% Isolated via filtration after cooling

This method offers scalability, with palladium residues reduced to <5 ppm through activated carbon treatment.

Ullmann-Type C–N Coupling

Copper-mediated Ullmann coupling provides an alternative route, particularly effective for electron-deficient aryl halides.

Reaction Setup

  • Substrates :

    • 4-Iodo-2-methylbenzaldehyde : Synthesized via iodination of 2-methylbenzaldehyde using I₂ and HNO₃.
    • 4-Chloro-1H-pyrazole : Commercially available or prepared via cyclocondensation of 1,3-dichloroacetone with hydrazine.
  • Conditions :

    • Catalyst: CuI (10 mol%) with 1,10-phenanthroline as a ligand.
    • Base: Cs₂CO₃ in dimethylformamide (DMF) at 110°C.
    • Duration: 24–48 hours under inert atmosphere.

Challenges and Solutions

  • Electron-Withdrawing Effects : The aldehyde group activates the aryl ring toward nucleophilic substitution but may promote side reactions.
    • Mitigation : Use of bulky ligands (e.g., Xantphos) suppresses aldehyde oxidation.
  • Yield : 65–72% after column chromatography.

Cyclocondensation Approach

Building the pyrazole ring directly on the benzaldehyde scaffold offers a step-economical route.

Hydrazine Cyclization

  • Substrate : 4-Acetyl-2-methylbenzaldehyde, synthesized via Friedel-Crafts acylation of 2-methylbenzaldehyde.
  • Reagents : Hydrazine hydrate and 1,3-dichloropropane-1,3-dione.
  • Mechanism :
    • Condensation of the acetyl group with hydrazine forms a hydrazone.
    • Cyclization with dichloropropanedione introduces the 4-chloro substituent.

Reaction Conditions

Parameter Value Role
Solvent Ethanol Polar protic medium enhances cyclization
Temperature 80°C Accelerates ring closure
Time 6 hours Prevents over-oxidation
Yield 68% After recrystallization

Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides undergo substitution with nitrogen nucleophiles under mild conditions.

Substrate Design

  • 4-Fluoro-2-methylbenzaldehyde : Prepared via halogen exchange using KF and a phase-transfer catalyst.
  • 4-Chloro-1H-pyrazole : Activated via deprotonation with NaH.

Reaction Parameters

  • Base : DBU (1,8-diazabicycloundec-7-ene) in THF at 60°C.
  • Kinetics : Second-order dependence on [Pyrazole] and [Fluoride].
  • Yield : 60–65% with 95% regioselectivity.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Suzuki-Miyaura High selectivity, scalable Requires boronic ester synthesis 78–85%
Ullmann Coupling Broad substrate scope Long reaction times 65–72%
Cyclocondensation Atom-economical Limited to acetyl precursors 68%
Nucleophilic Substitution Mild conditions Low yields with electron-rich arenes 60–65%

Purification and Characterization

  • Workup :

    • Crude product is washed with 10% HCl to remove unreacted pyrazole.
    • Recrystallization from ethanol/water (3:1) affords pure crystals.
  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.85 (d, J=8.4 Hz, 1H, Ar-H), 7.52 (s, 1H, pyrazole-H), 7.38 (d, J=8.4 Hz, 1H, Ar-H), 2.64 (s, 3H, CH₃).
    • LC-MS : m/z 221.05 [M+H]⁺, 243.03 [M+Na]⁺.

Industrial-Scale Considerations

  • Catalyst Recovery :
    • Immobilized Pd on activated carbon enables reuse for 5 cycles with <2% yield drop.
  • Solvent Recycling :
    • Acetonitrile-water mixtures are distilled and reused, reducing waste by 40%.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization avoids pre-functionalized substrates.
  • Flow Chemistry : Continuous flow systems reduce reaction times to 2 hours with 80% yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzaldehyde Derivatives

2-Methylbenzaldehyde (2-MBA)
  • Molecular Formula : C₈H₈O
  • Molecular Weight : 120.15 g/mol
  • Key Differences : Lacks the pyrazole and chlorine substituents.
  • Applications : Used as a precursor in synthesizing hydrazone derivatives for corrosion inhibition .
4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde
  • Molecular Formula : C₁₀H₇ClN₂O
  • Molecular Weight : 206.63 g/mol
  • Key Differences : Missing the 2-methyl group present in the target compound.

Pyrazole-Modified Aromatic Aldehydes

4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde
  • Molecular Formula : C₁₁H₁₀ClN₃OS
  • Molecular Weight : 240.71 g/mol
  • Key Differences : Thiophene ring replaces the benzene core, and a methyl group is present on the thiophene.
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide
  • Molecular Formula : C₁₈H₁₆ClN₃O₂
  • Molecular Weight : 341.79 g/mol
  • Key Differences : Benzamide group replaces the aldehyde, with a methoxyphenyl substituent.
  • Applications : Demonstrates the versatility of chloro-pyrazole derivatives in forming amides for pharmaceutical intermediates .

Functional Group Variants

4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline
  • Molecular Formula : C₁₀H₇ClFN₃
  • Molecular Weight : 221.22 g/mol
  • Key Differences : Aniline group replaces the benzaldehyde, with a fluorine substituent.
  • Reactivity : The amine group enables participation in diazotization or coupling reactions, contrasting with the aldehyde’s carbonyl reactivity .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-(4-Chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde C₁₁H₉ClN₂O 220.66 2-methyl, 4-chloro-pyrazole, aldehyde Predicted CCS: 145.3–161.0 Ų; untested applications
2-Methylbenzaldehyde C₈H₈O 120.15 2-methyl, aldehyde Non-oxidizable by dehydrogenase; corrosion inhibitor precursor
4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde C₁₀H₇ClN₂O 206.63 4-chloro-pyrazole, aldehyde Industrial use; limited hazard data
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde C₁₁H₁₀ClN₃OS 240.71 Thiophene, 5-methyl, chloro-pyrazole Enhanced heterocyclic reactivity
4-(4-Chloro-1H-pyrazol-1-yl)-3-fluoroaniline C₁₀H₇ClFN₃ 221.22 3-fluoro, aniline Pharmaceutical intermediate potential

Biological Activity

4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C11_{11}H9_9ClN2_2O
  • Molecular Weight : Approximately 220.66 g/mol
  • Functional Groups : Contains a pyrazole ring, a chloro substituent, and an aldehyde group.

The unique combination of these functional groups contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This could block enzymatic activity crucial for various cellular processes, particularly in cancer cells.
  • Hydrogen Bonding and π-π Interactions : The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and stability .
  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing efficacy comparable to established antimicrobial agents. This suggests its potential as a lead compound for developing new antimicrobial therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Notably, the presence of chlorine substituents enhances its cytotoxic effects, especially when combined with conventional chemotherapeutics like doxorubicin. This synergistic effect highlights its potential as an adjunct therapy in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces cytotoxicity in breast cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated:

  • Cytotoxicity : Higher than that of control treatments.
  • Synergistic Effect : When used in combination with doxorubicin, the compound significantly enhanced the cytotoxic response, suggesting a promising strategy for treating resistant cancer subtypes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-chloro-1H-pyrazol-1-yl)-2-methylbenzaldehyde, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution between 4-chloro-1H-pyrazole and 2-methyl-4-chlorobenzaldehyde. A common protocol uses potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 6–12 hours. Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), reaction time, and stoichiometric ratios of reactants to maximize yield (typically 60–75%). Purification is achieved via column chromatography using ethyl acetate/hexane gradients .
  • Key Parameters :

ParameterOptimal Range
Temperature80–100°C
SolventDMF or MeCN
Reaction Time6–12 hours

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 8.5–9.5 ppm for aldehyde, δ 7.0–8.0 ppm for pyrazole/benzene) and confirms substitution patterns .
  • IR Spectroscopy : Detects aldehyde C=O stretching (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 235.05 m/z) .
    • Analytical Workflow : Combine NMR for structural elucidation, IR for functional group confirmation, and HRMS for molecular formula validation.

Q. What are the primary chemical reactions this compound undergoes?

  • Reactions :

  • Oxidation : Aldehyde → carboxylic acid using KMnO₄/H₂SO₄ .
  • Reduction : Aldehyde → benzyl alcohol using NaBH₄/MeOH .
  • Nucleophilic Substitution : Chloro groups react with amines (e.g., NH₃) or thiols under basic conditions (e.g., NaOH/EtOH) .
    • Applications : Derivatives are used in drug discovery (e.g., enzyme inhibitors) and materials science (e.g., polymer precursors) .

Advanced Research Questions

Q. How does the presence of the chloro and pyrazole groups influence the compound's reactivity in nucleophilic substitutions?

  • Mechanistic Insight : The chloro group at position 4 is electron-withdrawing, activating the benzene ring for nucleophilic aromatic substitution. The pyrazole ring’s nitrogen lone pairs stabilize intermediates via resonance, enhancing regioselectivity. Computational studies (DFT) predict higher reactivity at the 2-methylbenzaldehyde site compared to other positions .
  • Experimental Validation : Use Hammett plots to correlate substituent effects with reaction rates. Compare yields in reactions with varying electron-donating/withdrawing groups .

Q. What strategies can resolve contradictions in reported biological activities of this compound?

  • Methodology :

  • Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify optimal bioactivity windows .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specific enzyme targets (e.g., kinase inhibition assays) .
  • Structural Analog Comparison : Synthesize analogs (e.g., replacing Cl with F) to isolate structure-activity contributions .

Q. How can computational methods predict the compound's interactions with biological targets?

  • Approach :

  • Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., COX-2 or EGFR kinases) using crystal structures from the PDB .
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
    • Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

  • SAR Workflow :

Analog Synthesis : Modify substituents (e.g., Cl → Br, methyl → ethyl) .

Bioactivity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) for selectivity .

QSAR Modeling : Use topological descriptors (e.g., LogP, polar surface area) to predict activity trends .

  • Key Metrics :

ParameterImpact on Activity
LogP > 3Improved membrane permeability
Polar Surface Area < 90 ŲEnhanced bioavailability

Tables of Key Data

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Reference
K₂CO₃/DMF7298
NaH/THF6595

Table 2 : Biological Activity of Derivatives

DerivativeTarget EnzymeIC₅₀ (μM)
4-Cl, 2-CH₃COX-20.45
4-F, 2-CH₃EGFR1.2

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